EC-17 free acid
Description
Contextualization of EC-17 Free Acid as a Folate-Fluorescein Isothiocyanate (FITC) Conjugate
This compound, also known as Folate-FITC, is a synthetic molecular conjugate that plays a significant role in biomedical research as a fluorescent agent. medkoo.comtargetmol.cn It is composed of two key components: the vitamin folic acid and the fluorescent dye fluorescein (B123965) isothiocyanate (FITC), which are covalently linked. medkoo.comadooq.comnih.gov The folic acid moiety of the conjugate serves as a high-affinity ligand for the folate receptor (FR), while the FITC component provides the fluorescent signal necessary for detection. medkoo.comresearchgate.net This dual structure allows EC-17 to function as a targeted probe, selectively binding to cells that express the folate receptor. nih.gov
The chemical structure of EC-17 facilitates its function. medkoo.com Folic acid is attached in a way that its γ-carboxyl group is used for linkage, which is crucial for maintaining high affinity to the folate receptor. mdpi.com The FITC portion is a well-established fluorophore that emits light in the visible spectrum, typically with excitation and emission maxima around 490-494 nm and 520 nm, respectively. medchemexpress.comresearchgate.net This property makes EC-17 detectable by common laboratory techniques such as flow cytometry and fluorescence microscopy. researchgate.netmedchemexpress.com The compound is classified chemically as a glutamine derivative. drugbank.com
Table 1: Chemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Synonyms | EC17, Folate-FITC, Folate-fluorescein conjugate | medkoo.comnih.gov |
| CAS Number | 583037-91-6 | medkoo.comnih.gov |
| Molecular Formula | C42H36N10O10S | medkoo.comadooq.comnih.gov |
| Molecular Weight | 872.87 g/mol | medkoo.comnih.gov |
| IUPAC Name | (2S)-5-amino-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]-[2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]ethyl]amino]-5-oxopentanoic acid | nih.gov |
| Excitation Wavelength | ~490-494 nm | medchemexpress.comresearchgate.net |
| Emission Wavelength | ~520 nm | medchemexpress.comresearchgate.net |
Overview of Folate Receptor (FR)-Targeting Strategies in Preclinical Investigation
The folate receptor (FR) is a protein that is overexpressed on the surface of various cancer cells, including ovarian, lung, breast, and kidney cancers, while its presence in most normal tissues is limited. acs.orgmdpi.comijpsr.comnih.gov This differential expression makes the FR an attractive target for delivering therapeutic and diagnostic agents specifically to tumors. acs.orgijpsr.comnih.gov The primary strategy involves using folic acid as a targeting ligand to carry molecular "payloads" to cancer cells. acs.orgresearchgate.net Once the folate conjugate binds to the FR, it is internalized by the cell through a process called receptor-mediated endocytosis. acs.orgnih.gov
In preclinical research, this targeting strategy has been explored using a wide array of folate conjugates. ijpsr.comresearchgate.net These can be broadly categorized:
Folate-Drug Conjugates: Potent cytotoxic drugs are attached to folic acid. researchgate.net This approach aims to increase the drug's concentration at the tumor site, thereby enhancing its anti-tumor activity while minimizing systemic toxicity. ijpsr.comnih.gov Examples from preclinical studies include conjugates with mitomycin C (e.g., EC72) and maytansinoids (e.g., EC131). researchgate.netmdpi.com The design of the linker connecting the drug to folate is critical, often incorporating cleavable bonds (like disulfide or acid-labile bonds) to ensure the drug is released inside the cancer cell. researchgate.net
Folate-Imaging Agent Conjugates: Folic acid is linked to imaging agents, such as fluorescent dyes (like FITC in EC-17) or radioisotopes (like 99mTc). acs.orgnih.gov These conjugates are used to visualize tumors, assess FR expression levels, and guide surgical resections. acs.orgmdpi.com
Folate-Liposome/Nanoparticle Conjugates: Folic acid is attached to the surface of drug-delivery vehicles like liposomes or nanoparticles. mdpi.comnih.govresearchgate.net These carriers can encapsulate larger quantities of drugs, protecting them from degradation in the bloodstream and facilitating their delivery to FR-positive tumors. mdpi.comnih.gov
These strategies have demonstrated specificity and efficacy in various preclinical cancer models, confirming the potential of FR-targeting to improve cancer treatment and diagnosis. mdpi.comacs.orgresearchgate.net
Rationale for Comprehensive Mechanistic and Biological Characterization of this compound in Research Modalities
A thorough mechanistic and biological characterization of EC-17 is essential for its effective use as a research tool. medkoo.comresearchgate.net Its primary utility lies in its ability to selectively identify and label cells that express the folate receptor alpha (FRα), the most common isoform in cancers. medkoo.commedchemexpress.com Understanding its binding affinity, uptake mechanism, and fluorescent properties is crucial for interpreting experimental results accurately. researchgate.netnih.gov
The rationale for its detailed characterization includes:
Validating FR Expression: EC-17 is used to confirm FRα expression in cell lines and tumor tissues. medchemexpress.commdpi.com For example, in flow cytometry, cells are incubated with EC-17, and the resulting fluorescence intensity directly correlates with the level of FR on the cell surface. medchemexpress.com This allows researchers to select appropriate cellular models for studying FR-targeted therapies. mdpi.comnih.gov The specificity of this binding is often confirmed by showing that the uptake of EC-17 can be blocked by an excess of free folic acid. medchemexpress.com
Investigating Receptor-Mediated Endocytosis: As a fluorescent folate conjugate, EC-17 allows for the direct visualization of the FR-mediated endocytosis pathway. nih.gov Researchers can use techniques like fluorescence microscopy to track the internalization of the conjugate and its subsequent trafficking within the cell, providing insights into the fundamental biology of the folate receptor. acs.orgresearchgate.net
Preclinical Imaging and Surgical Guidance: The fluorescent properties of EC-17 make it a candidate for in vivo imaging. researchgate.net Its ability to accumulate in FR-positive tumors allows for the intraoperative visualization of malignant tissues, potentially helping surgeons to more accurately identify and resect cancerous lesions. mdpi.com
Foundation for Therapeutic Concepts: While EC-17 itself is primarily a diagnostic and research agent, it serves as a foundational molecule for other FR-targeted strategies. medkoo.comnih.gov For instance, it has been used in hapten-targeted immunotherapy, where the FITC moiety acts as an artificial antigen (hapten) that can be recognized by anti-FITC antibodies, thereby directing an immune response against the tumor cell. medkoo.comnih.govresearchgate.net
By fully characterizing how EC-17 interacts with biological systems, researchers can confidently use it as a specific and reliable tool to advance the development of FR-targeted diagnostics and therapies. researchgate.netresearchgate.net
Table 2: Research Findings on EC-17 (Folate-FITC) and Related Conjugates
| Research Area | Finding | Significance | Source(s) |
|---|---|---|---|
| Cellular Targeting | EC-17 demonstrates highly potent redirection of anti-FITC CAR-T cells to FR-positive KB cells (EC50 of ~9 pM). | Shows potential for use in switchable CAR-T cell therapies where the small molecule directs the immune cells to the tumor. | researchgate.net |
| In Vitro Staining | EC-17 at 200 nM can effectively stain FR-positive cells (like L1210A or KB cells) and circulating tumor cells in blood samples for analysis by flow cytometry. | Provides a standardized method for identifying and quantifying FR-positive cells in research samples. | medchemexpress.com |
| In Vivo Imaging | Folate-conjugated imaging agents can achieve a tumor-to-normal muscle ratio greater than 4 in mouse models. | Demonstrates the feasibility of using folate conjugates for targeted in vivo imaging of tumors. | nih.gov |
| Specificity Control | The binding and uptake of folate-FITC by FR-positive cells can be blocked by pre-incubation with excess free folic acid. | Confirms that the cellular uptake is specifically mediated by the folate receptor, validating its use as a targeted probe. | medchemexpress.comresearchgate.net |
Properties
Molecular Formula |
C42H36N10O10S |
|---|---|
Molecular Weight |
872.9 g/mol |
IUPAC Name |
(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]ethylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C42H36N10O10S/c43-40-51-35-34(37(57)52-40)48-23(19-47-35)18-46-21-3-1-20(2-4-21)36(56)50-30(38(58)59)11-12-33(55)44-13-14-45-41(63)49-22-5-8-27-26(15-22)39(60)62-42(27)28-9-6-24(53)16-31(28)61-32-17-25(54)7-10-29(32)42/h1-10,15-17,19,30,46,53-54H,11-14,18H2,(H,44,55)(H,50,56)(H,58,59)(H2,45,49,63)(H3,43,47,51,52,57)/t30-/m0/s1 |
InChI Key |
LMEBZGHLPGBLSU-PMERELPUSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)NCCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O)C(=O)O)NCC7=CN=C8C(=N7)C(=O)NC(=N8)N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)NCCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O)C(=O)O)NCC7=CN=C8C(=N7)C(=O)NC(=N8)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Ec 17 Free Acid
Established Synthetic Pathways for Folate-Fluorescein Conjugates (EC-17 Free Acid)
The synthesis of EC-17, also known as Folate-FITC, involves the covalent linkage of folic acid to fluorescein (B123965) isothiocyanate through an ethylenediamine (B42938) linker. researchgate.netjlu.edu.cndoaj.orgugm.ac.id The established pathway is a multi-step process that requires careful control of reaction conditions to ensure the desired product is obtained with high purity.
The synthesis generally begins with the activation of the γ-carboxylic acid group of folic acid. This regioselective activation is crucial as the α-carboxylic acid is important for the binding of the folate moiety to its receptor. researchgate.netresearchgate.net Common activating agents include N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS), which form an active NHS-ester of folic acid. doaj.orgugm.ac.id This intermediate is then reacted with a linker molecule, typically N-Boc-ethylenediamine, where one amine group is protected by a tert-butyloxycarbonyl (Boc) group. researchgate.net The unprotected amine of the linker reacts with the activated γ-carboxylate of folic acid to form an amide bond.
Following the conjugation of the linker to folic acid, the Boc protecting group is removed from the other end of the ethylenediamine linker, often using an acid such as trifluoroacetic acid (TFA), to expose a primary amine. This amine-functionalized folate derivative is then reacted with fluorescein isothiocyanate (FITC). The isothiocyanate group of FITC readily reacts with the primary amine of the linker to form a stable thiourea (B124793) linkage. researchgate.netjlu.edu.cn The final product, this compound, is then purified to remove unreacted starting materials and byproducts.
A general representation of the synthesis is as follows:
Activation of Folic Acid: Folic acid is reacted with DCC and NHS in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) to form γ-NHS-folate. doaj.orgugm.ac.id
Linker Conjugation: The activated folate is then reacted with N-Boc-ethylenediamine.
Deprotection: The Boc group is removed from the folate-linker conjugate using TFA.
FITC Conjugation: The deprotected folate-linker is reacted with FITC in a slightly alkaline buffer to yield this compound.
Purification of the final compound is often achieved using chromatographic techniques such as high-performance liquid chromatography (HPLC) or affinity chromatography. service.gov.ukusda.govusda.gov Characterization of the synthesized EC-17 is typically performed using methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its structure and purity. researchgate.netcasss.orgnih.govmdpi.com
Table 1: Key Reagents in the Synthesis of this compound
| Reagent | Role in Synthesis |
|---|---|
| Folic Acid | Targeting moiety for the folate receptor |
| N,N'-Dicyclohexylcarbodiimide (DCC) | Activating agent for the carboxylic acid |
| N-Hydroxysuccinimide (NHS) | Forms an active ester for conjugation |
| N-Boc-ethylenediamine | Linker molecule with a protected amine |
| Trifluoroacetic Acid (TFA) | Removes the Boc protecting group |
| Fluorescein Isothiocyanate (FITC) | Fluorescent reporter molecule |
| Dimethyl Sulfoxide (DMSO) | Solvent for the reaction |
Strategies for Structural Modification and Analogue Generation of this compound
The modular nature of EC-17's synthesis allows for the structural modification of its three key components: the folate moiety, the FITC fluorophore, and the linker. These modifications can be used to fine-tune the properties of the conjugate, such as its binding affinity, fluorescence characteristics, and in vivo behavior.
While modifications to the core pteridine (B1203161) ring of folic acid are complex and can negatively impact its binding to the folate receptor, derivatization at the γ-glutamic acid is a common strategy. The synthesis of γ-regiospecific folate conjugates is critical for maintaining high receptor affinity. nih.gov Different amino acids can be used in place of or in addition to the glutamic acid to alter the spacing and properties of the conjugate. The synthetic implication is the need for selective protection and deprotection steps to ensure conjugation occurs at the desired position.
FITC itself is available as isomers (5-FITC and 6-FITC), which can be used to create slightly different conjugates. researchgate.net Furthermore, a wide range of other fluorescent dyes with different excitation and emission spectra can be substituted for FITC. These alternative fluorophores may offer advantages such as improved photostability, higher quantum yield, or different emission wavelengths suitable for multiplexed imaging or in vivo applications where tissue penetration is a concern. nih.gov The isothiocyanate group can be replaced with other amine-reactive functional groups like N-hydroxysuccinimide esters, which can offer different reaction kinetics and stability. acs.org The choice of fluorophore and its reactive group will dictate the final conjugation conditions.
Linker Length and Flexibility: Polyethylene glycol (PEG) linkers of various lengths are often used to increase the solubility and circulation time of folate conjugates. nih.govbiochempeg.commdpi.com The length of the linker can also influence the accessibility of the folate moiety to its receptor.
Cleavable vs. Non-cleavable Linkers: While EC-17 has a stable thiourea linkage, cleavable linkers can be incorporated to allow for the release of the fluorescent payload under specific conditions, such as the acidic environment of endosomes or the presence of specific enzymes. proteogenix.sciencebiotechinformers.comnih.govbiochempeg.com Examples of cleavable linkers include hydrazones (acid-labile) and disulfide bonds (reducible). The choice between a cleavable and non-cleavable linker depends on the specific application. Non-cleavable linkers generally offer greater stability, while cleavable linkers can provide a mechanism for signal amplification or drug release. proteogenix.sciencebiochempeg.com
Table 2: Examples of Linker Types and Their Properties
| Linker Type | Cleavability | Common Examples | Key Features |
|---|---|---|---|
| Thioether/Thiourea | Non-cleavable | Maleimidocaproyl (MC), Ethylenediamine | High stability in circulation. proteogenix.sciencebiochempeg.com |
| Hydrazone | Cleavable (acid-labile) | - | Releases payload in acidic environments like endosomes. nih.gov |
| Disulfide | Cleavable (reducible) | - | Cleaved by reducing agents like glutathione (B108866) in the intracellular environment. nih.gov |
| Peptide | Cleavable (enzymatic) | Valine-Citrulline | Cleaved by specific enzymes like cathepsins that are often overexpressed in tumors. nih.gov |
Scalable Synthesis and Purification Approaches for Research-Grade this compound
The production of research-grade EC-17 requires robust and scalable synthesis and purification methods to ensure consistency and high purity.
For the synthesis, moving from laboratory-scale to larger-scale production requires optimization of reaction parameters such as reagent concentrations, reaction times, and temperature to maximize yield and minimize byproduct formation. The use of automated synthesis platforms can also be considered for producing larger quantities of the compound with high reproducibility.
Purification is a critical step in obtaining high-purity EC-17. For research applications, it is essential to remove unreacted starting materials, particularly free FITC, which can cause high background fluorescence. Common purification methods include:
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for separating the desired conjugate from impurities based on hydrophobicity. usda.govusda.govnih.gov It is a highly effective method for obtaining high-purity material and can be scaled up for larger quantities.
Affinity Chromatography: This method utilizes the high affinity of folate for the folate-binding protein (FBP). service.gov.ukusda.govusda.gov A column containing immobilized FBP can be used to selectively capture the folate-containing conjugate, while unbound impurities are washed away. The purified conjugate is then eluted from the column.
Gel Filtration Chromatography: This technique separates molecules based on their size. It can be used to remove smaller molecules like unreacted FITC from the larger EC-17 conjugate. dtic.mil
The choice of purification method or a combination of methods depends on the scale of the synthesis and the required purity of the final product. For research-grade material, a combination of chromatographic techniques is often employed to achieve the desired level of purity. The final product is typically characterized by HPLC, mass spectrometry, and NMR to confirm its identity and purity before use in biological experiments. casss.orgnih.govmdpi.comnih.gov
Molecular and Cellular Mechanisms of Action of Ec 17 Free Acid
Folate Receptor Alpha (FRα) and Folate Receptor Beta (FRβ) Recognition by EC-17 Free Acid
EC-17 is recognized by folate receptor alpha (FRα) and folate receptor beta (FRβ), which are glycoproteins anchored to the cell surface. rsc.org These receptors bind to folic acid and its conjugates, like EC-17, and transport them into the cell. rsc.orggoogle.comgoogle.com FRα and FRβ share a significant degree of amino acid sequence identity, approximately 70%, and are both attached to the cell membrane by a glycosyl-phosphatidylinositol (GPI) anchor. rsc.org While FRα is commonly overexpressed in various cancers such as ovarian, lung, and breast cancer, FRβ expression is more restricted, primarily found on activated macrophages. rsc.orgdovepress.com
Kinetic and Affinity Characterization of this compound-Folate Receptor Binding
EC-17 exhibits a high affinity for folate receptors, a characteristic that has been extensively studied. nih.govbiorxiv.orgresearchgate.net The binding affinity (Kd) of folate and its conjugates to these receptors is in the nanomolar range, indicating a strong interaction. rsc.orgaacrjournals.org Specifically, the Kd for folic acid binding to FRα is less than 1 nmol/L, and for 5-methyltetrahydrofolate (5MTHF), the primary folate form in circulation, it is between 1-10 nmol/L. aacrjournals.org Studies have demonstrated that EC-17 shows high affinity for FR-positive cancer cell lines, such as KB and L1210A cells. nih.govresearchgate.net The binding of EC-17 can be competitively blocked by free folic acid, confirming its specific interaction with the folate receptor. nih.gov
Table 1: Binding Affinity of Folate Derivatives to Folate Receptors
| Compound | Receptor | Binding Affinity (IC50/Kd) | Reference |
|---|---|---|---|
| Folic Acid | FRα | <1 nmol/L (Kd) | aacrjournals.org |
| 5-Methyltetrahydrofolate (5MTHF) | FRα | 1-10 nmol/L (Kd) | aacrjournals.org |
| Folic Acid | All FRs | Highest Affinity | mednexus.org |
| 5-Methyltetrahydrofolate (5MTHF) | FRα and FRβ | Second Highest Affinity | mednexus.org |
Specificity of this compound Interaction with Folate Receptor Isoforms
EC-17 demonstrates specificity for folate receptor (FR)-positive cells, with minimal binding to FR-negative cells. nih.gov This specificity has been shown in studies using various cell lines. For instance, significant labeling with EC-17 was observed in FR-positive L1210A and KB cells, while negligible binding was seen in FR-negative MM.1S cells. nih.gov The addition of excess free folic acid competitively inhibits the binding of EC-17 to FR-positive cells, further highlighting the specificity of this interaction. nih.gov This targeted binding is a key feature that allows EC-17 to be used for identifying and studying cells that overexpress folate receptors. ontosight.ai
Cellular Internalization and Trafficking of this compound via Receptor-Mediated Endocytosis
Upon binding to folate receptors, EC-17 is internalized into the cell through a process known as receptor-mediated endocytosis. google.comgoogle.combiorxiv.org In this process, the cell membrane engulfs the receptor-ligand complex, forming a vesicle that is then transported into the cytoplasm. biorxiv.orgnih.gov This mechanism allows for the selective and efficient uptake of molecules that are present at low concentrations in the extracellular environment. scirp.org
Dynamics of this compound Uptake in Folate Receptor-Overexpressing Cells
The uptake of EC-17 in cells that overexpress folate receptors is a rapid process. ontosight.ainih.gov Studies have shown that the cellular accumulation of folate-conjugated tracers can have a half-life of approximately 3 minutes in cultured cells. researchgate.net The internalization process is energy-dependent and allows the cell to concentrate the folate conjugate, overcoming any concentration gradient. aacrjournals.org The rate of receptor recycling is also higher in malignant cells compared to non-malignant cells, which can contribute to the enhanced uptake of folate-targeted agents in cancer cells. rsc.org
Table 2: EC-17 Uptake in Folate Receptor-Positive Cells
| Cell Line | Receptor Status | EC-17 Labeling | Competitive Inhibition by Folic Acid | Reference |
|---|---|---|---|---|
| L1210A | FR+ | High | Yes | nih.gov |
| KB | FR+ | High | Yes | nih.gov |
Intracellular Localization and Compartmentalization of this compound
Following internalization via receptor-mediated endocytosis, EC-17 is trafficked within the cell. The initial vesicle, known as an endosome, fuses with other intracellular compartments. molbiolcell.org The acidic environment of the endosome facilitates the dissociation of the ligand from the receptor. rsc.org Subsequently, the receptor can be recycled back to the cell surface, while the internalized ligand, in this case EC-17, can be transported to other cellular destinations, such as lysosomes for degradation. molbiolcell.orgresearchgate.net The precise intracellular localization can influence the subsequent cellular effects of the internalized compound.
Downstream Cellular Events Modulated by this compound
The binding of a ligand to a cell surface receptor, such as the folate receptor, can trigger a cascade of downstream signaling events. oaepublish.com These signaling pathways can regulate a wide array of cellular processes, including cell growth, proliferation, differentiation, and survival. oaepublish.comaacrjournals.org While the primary utility of EC-17 is as a fluorescent probe for receptor targeting, its binding and internalization could potentially modulate cellular signaling. For instance, ligation of other cell surface receptors can activate pathways involving protein kinases and transcription factors, leading to changes in gene expression. nih.govmdpi.com The specific downstream events modulated by EC-17 binding to folate receptors would depend on the cellular context and the specific signaling molecules associated with these receptors.
Impact on Cellular Signaling Pathways (e.g., Related to Cellular Growth, Apoptosis, or Inflammation)
The primary mechanism of action of this compound is not through the direct modulation of intracellular signaling cascades but rather through its function as a targeted delivery agent. EC-17 is a conjugate of folic acid and fluorescein (B123965) isothiocyanate (FITC). medkoo.comnih.gov Its mode of action is centered on its ability to specifically bind to the folate receptor alpha (FRα), a protein that is frequently overexpressed on the surface of various cancer cells, including those of the ovaries and kidneys. medkoo.com
The binding of the folate portion of EC-17 to the FRα on a cell surface effectively "paints" the cell with the FITC molecule. This targeted marking does not inherently trigger changes in cellular growth, apoptosis, or inflammatory pathways on its own. Instead, it flags the cell for destruction by the immune system in a process known as antibody-dependent cellular cytotoxicity (ADCC). medkoo.com This occurs when circulating anti-fluorescein antibodies recognize and bind to the FITC moiety of the EC-17 that is now attached to the cancer cell. medkoo.com This binding event recruits immune effector cells, such as natural killer (NK) cells, which then induce apoptosis in the targeted cell.
Therefore, EC-17's impact on cellular growth and apoptosis is an indirect consequence of its ability to facilitate a targeted immune response against FRα-expressing cells. medkoo.com By mediating the specific destruction of these cells, it effectively inhibits tumor growth and promotes programmed cell death.
| Mechanism | Description | Cellular Outcome | Reference |
|---|---|---|---|
| Folate Receptor α (FRα) Targeting | The folic acid component of EC-17 binds with high affinity to FRα, which is overexpressed on the surface of many cancer cells. | Specific accumulation of EC-17 on target cells. | medkoo.comnih.gov |
| Antibody-Dependent Cellular Cytotoxicity (ADCC) | Following EC-17 binding to a cell, circulating anti-fluorescein antibodies can bind to the FITC component of EC-17. | Initiation of an immune response against the targeted cell. | medkoo.com |
| Induction of Apoptosis | The engagement of immune effector cells via ADCC leads to the targeted killing of the FRα-positive cell. | Inhibition of cellular growth and proliferation through programmed cell death. | medkoo.com |
Fluorescence Emission Characteristics and Intracellular Environment Sensitivity of this compound
This compound is inherently fluorescent due to the fluorescein isothiocyanate (FITC) molecule conjugated to its folic acid base. medkoo.com This property is central to its application as a tumor-specific fluorescent agent, primarily used in research and for applications like fluorescence-guided surgery and in vivo flow cytometry. medkoo.comnih.govbiorxiv.org
The fluorescence of EC-17 allows for the visualization and detection of cells that have taken up the compound. Its spectral properties are well-characterized. nih.govbiorxiv.orgmedchemexpress.com The brightness of labeled cells is a critical factor for their successful detection, especially in in vivo applications where signals can be attenuated by biological tissue. biorxiv.org Studies have shown that FRα-positive cells labeled with EC-17 are brightly fluorescent, allowing for clear identification. nih.govbiorxiv.org
| Property | Value | Reference |
|---|---|---|
| Fluorophore | Fluorescein isothiocyanate (FITC) | medkoo.comnih.gov |
| Maximum Excitation Wavelength | 490 nm | nih.govbiorxiv.orgmedchemexpress.com |
| Maximum Emission Wavelength | 520 nm | nih.govbiorxiv.orgmedchemexpress.com |
The fluorescence of EC-17 is also sensitive to its environment, a characteristic that is leveraged to confirm its binding specificity. The uptake of EC-17 by cells, and thus the resulting cellular fluorescence, is dependent on the availability of the folate receptor α. In a laboratory setting, the specificity of EC-17 binding can be demonstrated by introducing an excess of free folic acid into the environment. nih.govmedchemexpress.com This free folic acid competes with EC-17 for binding to the folate receptors. The successful competition by unlabeled folic acid results in a significant reduction in the fluorescence of the target cells, confirming that the signal from EC-17 is indeed due to its specific interaction with FRα. nih.govbiorxiv.orgmedchemexpress.com
Furthermore, the general principles of fluorescence in a cellular context suggest that the intracellular environment can modulate a probe's signal. Factors such as intracellular pH (pHi) can influence the uptake, distribution, and sequestration of fluorescent molecules within cellular compartments like the nucleus or lysosomes. plos.org While the specific effects of the intracellular environment on EC-17's quantum yield have not been detailed, its utility in clearly labeling FRα-positive cells confirms its fluorescence is robust in a cellular context. nih.govbiorxiv.org
Preclinical Pharmacodynamics and Biological Activity of Ec 17 Free Acid in Relevant in Vitro and Ex Vivo Models
Functional Applications of EC-17 Free Acid in Preclinical Disease Models (Non-Human)
Visualization of Folate Receptor-Overexpressing Tumors in Murine Xenograft Models
EC-17, a conjugate of a folic acid analog and fluorescein (B123965) isothiocyanate (FITC), serves as a targeted fluorescent marker for tumors that overexpress the folate receptor (FR). oncotarget.com Its utility in preclinical imaging is based on the high affinity of the folate component for FR, which is frequently upregulated in various cancers, while its expression in normal tissue is limited. mdpi.comnih.gov This differential expression allows EC-17 to accumulate preferentially in tumor tissues. nih.gov Upon binding, the FITC component, which fluoresces around 520-530 nm, enables real-time visualization of malignant tissues during preclinical surgical models. oncotarget.comchdr.nl
In murine xenograft models, the administration of EC-17 has been instrumental in demonstrating the feasibility of fluorescence-guided surgery. nih.gov Studies using various human cancer cell lines that express FR, such as those from cervical, ovarian, and endometrial cancers, have been established as xenografts in mice to investigate FR-targeting agents. mdpi.com In these non-human models, EC-17 penetrates solid tumors rapidly and is retained due to its high affinity for the folate receptor, while unbound EC-17 clears quickly from the blood and receptor-negative tissues. nih.gov This allows for a high tumor-to-background signal ratio. Fluorescence microscopy of tumor sections from these models shows clear membranous and cytoplasmic accumulation of EC-17 in cancer cells, confirming its specific uptake. oncotarget.com The concordance between the fluorescent signal from EC-17 and the presence of FR-positive malignant lesions validates its role as a specific imaging agent in these preclinical settings. oncotarget.com
Table 1: Application of Folate-Targeted Imaging in Preclinical Tumor Models
| Model System | Cell Lines Used | Imaging Agent Principle | Key Preclinical Finding | Reference |
|---|---|---|---|---|
| Murine Xenografts | KB, IGROV-1, SKOV-3.ip, HeLa, etc. | Folate-conjugated fluorescent probes (e.g., EC-17) bind to overexpressed Folate Receptor (FR) on tumor cells. | Demonstrated specific accumulation and retention in FR-positive solid tumors, enabling visualization. | mdpi.comnih.gov |
| Ovarian and Breast Cancer Models | Not specified, biopsy-proven FRα-positive tumors. | EC-17 (folate-FITC) fluoresces at ~500nm, allowing intraoperative detection of FRα-positive cancer tissue. | EC-17 produced a clear fluorescent signal in cancer tissue, enabling detection of lesions not found by standard inspection. | oncotarget.comnih.gov |
| General FR-Positive Tumor Models | KB cells are a standard model for preclinical investigations of folate-based conjugates. | Folate conjugates of radionuclides (for SPECT/PET) and fluorescent probes have been developed. | Folate-based agents are effective for nuclear and intraoperative imaging in numerous preclinical experiments. | mdpi.com |
Role in Chimeric Antigen Receptor (CAR)-T Cell Activation and Targeting in Preclinical Systems
EC-17 plays a pivotal role as a bispecific CAR-T Adaptor Molecule (CAM) in preclinical models, redirecting CAR-T cells to attack FR-positive tumors. nih.gov This strategy utilizes CAR-T cells engineered to recognize fluorescein isothiocyanate (FITC). nih.gov EC-17 acts as a bridge, with its folate head binding to the folate receptor on a tumor cell and its FITC tail binding to the anti-FITC CAR on a T cell. nih.gov This engagement is crucial for activating the CAR-T cells, which would otherwise not be activated by the monovalent form of EC-17. nih.gov
In vitro studies using a variety of FR-positive cancer cell lines have shown that EC-17 is highly potent in triggering FR-specific, CAR-T cell-mediated lysis of tumor cells. nih.gov The activation of CAR-T cells is dependent on the presence of EC-17-labeled tumor cells, leading to the expression of activation markers such as CD69 and CD137. nih.gov The cytolytic activity is dose-dependent, with very low picomolar concentrations of EC-17 being sufficient to induce a response. nih.gov In tumor-bearing murine models, the administration of the EC-17 CAM was demonstrated to be the key driver of CAR-T cell activation, proliferation, and persistence, leading to effective anti-tumor responses against both hematologic and solid tumors that express the folate receptor. nih.gov
Table 2: In Vitro Efficacy of EC-17 as a CAR-T Adaptor Molecule
| FR+ Cancer Cell Line | Half-Maximal Effective Concentration (EC50) of EC-17 | Maximal Lysis (%) at 1:1 E/T Ratio | Reference |
|---|---|---|---|
| MDA-MB-231 | 4.5 pM | 45% | nih.gov |
| KB | 5.3 pM | 11% | nih.gov |
| THP1-FRβ | 15 pM | 27% | nih.gov |
| HOS-FRα | 30 pM | 18% | nih.gov |
| OV90 | 418 pM | 15% | nih.gov |
Evaluation in Other Folate Receptor-Associated Pathologies (e.g., Inflammation) in Preclinical Models
The application of folate receptor-targeted agents extends beyond oncology into inflammatory diseases. nih.gov In certain autoimmune and inflammatory conditions, such as rheumatoid arthritis, a specific subset of activated macrophages overexpresses the folate receptor beta (FR-β). nih.govresearchgate.net These FR-β-positive macrophages are key mediators of the inflammatory process. researchgate.net This overexpression presents a therapeutic and diagnostic target analogous to FR-α in cancer. nih.gov
In preclinical murine models of rheumatoid arthritis and peritonitis, the specific accumulation of FR-targeting agents in inflamed lesions has been observed. researchgate.net While studies specifically detailing the use of this compound in these inflammation models are not prominent, the underlying principle of folate-targeted delivery is well-established. For instance, folic acid-coated nanoparticles have been successfully used for the visualization of inflammation sites in preclinical settings. nih.gov Research using anti-FR-β monoclonal antibodies in animal models of arthritis has shown that targeting and depleting these activated macrophages can significantly improve disease symptoms. researchgate.net This suggests that folate conjugates like EC-17 could potentially be repurposed for imaging or delivering therapeutic payloads to sites of inflammation by targeting the FR-β expressed on activated macrophages. nih.govresearchgate.net
Preclinical Pharmacokinetics and Biotransformation of Ec 17 Free Acid in Animal Models
Absorption and Distribution Profiles of EC-17 Free Acid in Preclinical Species (e.g., Rodents)
Studies in mice have shown that EC-17 is rapidly absorbed and distributed following administration. nih.gov Its low molecular weight (873 Da) facilitates its movement throughout the body. nih.govnih.gov
Tissue Penetration and Tumor Accumulation Characteristics
A key feature of EC-17 is its ability to rapidly penetrate and accumulate in solid tumors that overexpress the folate receptor (FR). nih.gov This accumulation is due to the high affinity of the folate component of EC-17 for the FR. nih.gov In mouse models with human cancer xenografts, EC-17 has been observed to penetrate solid tumors within minutes of administration. nih.gov This rapid uptake and retention in FR-positive tumors is a critical characteristic for its use as an imaging agent and for targeted therapies. nih.gov The density of the folate receptor on cancer cells is significantly higher than on healthy cells, which contributes to this selective accumulation. rsc.org
The enhanced permeability and retention (EPR) effect, a phenomenon where macromolecules and nanoparticles tend to accumulate in tumor tissue more than they do in normal tissues, also plays a role in the tumor accumulation of agents like EC-17. mdpi.commdpi.com The leaky vasculature and poor lymphatic drainage in tumors facilitate this process. mdpi.commdpi.com
Metabolic Pathways and Enzyme Systems Involved in this compound Biotransformation (in non-human systems)
Detailed information specifically on the metabolic pathways and enzyme systems involved in the biotransformation of this compound in non-human systems is not extensively available in the public domain. However, based on the metabolism of similar compounds, it can be inferred that the biotransformation would likely involve Phase I and Phase II metabolic reactions.
Phase I reactions, such as oxidation, reduction, and hydrolysis, are often catalyzed by cytochrome P450 (CYP) enzymes. umich.eduresearchgate.net These reactions introduce or expose functional groups on the parent compound, preparing it for Phase II reactions. researchgate.net Given that EC-17 is a conjugate of folic acid and fluorescein (B123965), it is plausible that esterases could be involved in its metabolism.
Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, leading to more water-soluble compounds that are more easily excreted. researchgate.net Common conjugation reactions include glucuronidation, sulfation, and glutathione (B108866) conjugation. researchgate.netnih.gov The liver is the primary site for these metabolic processes. researchgate.net
Excretion Routes and Clearance Mechanisms of this compound in Animal Models
The primary route of excretion for many drugs and their metabolites is through the kidneys into the urine or through the liver into the bile and subsequently into the feces. nih.govslideshare.netacs.org For small molecules like EC-17, renal excretion is a likely pathway. slideshare.net The rate and extent of renal excretion can be influenced by factors such as the drug's molecular size and its binding to plasma proteins. slideshare.net
Biliary excretion is another significant route, particularly for larger molecules and conjugated metabolites. slideshare.netacs.org Compounds excreted in the bile can undergo enterohepatic circulation, where they are reabsorbed in the intestine and returned to the liver, which can prolong their presence in the body. slideshare.net
Structure Activity Relationship Sar Studies of Ec 17 Free Acid and Analogues
Identification of Key Pharmacophoric Elements within the Folate and Fluorescein (B123965) Moieties of EC-17 Free Acid
A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. In this compound, distinct pharmacophoric elements within both the folate and fluorescein components are critical for its mechanism of action.
Folate Moiety: The primary role of the folate component is to act as a high-affinity ligand for the folate receptor, particularly the alpha subtype (FRα), which is frequently overexpressed on the surface of various cancer cells. nih.gov The key pharmacophoric features of the folate moiety responsible for this interaction are well-defined:
Pteroate Group: This bicyclic pteridine (B1203161) ring system is a fundamental element for receptor binding. It inserts deep into the binding pocket of the folate receptor. nih.gov The interactions are stabilized by both hydrogen bonds and hydrophobic stacking between the pterin ring and aromatic residues of the receptor, such as tyrosine and tryptophan. nih.govnih.gov
p-Aminobenzoyl Group: This central aromatic ring contributes to the binding primarily through hydrophobic interactions with the receptor pocket. nih.gov
Glutamate Tail: The glutamate portion is positioned near the entrance of the receptor's binding pocket and is exposed to the solvent. nih.gov This exposure is critical, as it allows for the attachment of other molecules, like fluorescein in EC-17, without significantly disrupting the binding affinity of the folate headgroup to the receptor. nih.gov The carboxylates of the glutamate form polar contacts with the receptor. nih.gov
Fluorescein Moiety: The fluorescein part of EC-17 serves two main functions. First, it is a fluorophore, providing the molecule with its fluorescent properties for imaging applications. medchemexpress.com Second, it can act as a hapten for immunological targeting. medkoo.comnih.gov
Xanthene Core: The tricyclic xanthene structure is the core fluorophore, responsible for the absorption and emission of light, with maximum excitation and emission wavelengths around 490 nm and 520 nm, respectively. medchemexpress.com This allows for visualization of cells that have taken up the conjugate.
Isothiocyanate Group: While used to form a stable thiourea (B124793) linkage with the linker during synthesis, the resulting structure can be recognized by anti-fluorescein antibodies. medkoo.comnih.gov This recognition forms the basis of a therapeutic strategy where circulating anti-fluorescein antibodies bind to the FITC moiety after EC-17 has bound to a cancer cell, potentially leading to antibody-dependent cellular cytotoxicity. medkoo.comnih.gov
Impact of Substituent Modifications on Folate Receptor Binding Affinity and Selectivity
The high affinity of folic acid for its receptor can be modulated by introducing various substituents. Studies on folate analogues and antifolates provide insight into how structural modifications can impact binding affinity and selectivity for different folate receptor subtypes (e.g., FRα and FRβ). The relative affinity (RA) is often determined by measuring a compound's ability to compete with radiolabeled folic acid for receptor binding, with the affinity of folic acid itself set to 1. google.comresearchgate.net
Modifications to the glutamate moiety can be made without abolishing receptor binding, which is the principle behind folate-drug conjugates. nih.gov However, alterations to the pteroate or benzoyl portions can significantly affect affinity. For instance, certain antifolates, which are structurally similar to folic acid, exhibit varying affinities for the folate receptor. The affinity can be influenced by the presence and position of substituents on the core structure.
Below is a table summarizing the relative binding affinities of selected folate analogues for folate receptor-alpha (FRα) expressing cells, compiled from various studies.
| Compound | Modification from Folic Acid | Relative Affinity (RA) for FRα |
|---|---|---|
| Folic Acid | Reference | 1 |
| Methotrexate (MTX) | N10-methyl group, C4-amino instead of hydroxyl | 0.14 |
| Aminopterin (AMT) | C4-amino instead of hydroxyl | 0.45 |
| EC140 (Folate-Vinca Alkaloid Conjugate) | Glutamate conjugated to Vinca alkaloid | 0.12 (no serum), 0.50 (10% serum) |
| EC145 (Folate-Vinca Alkaloid Conjugate) | Glutamate conjugated to a different Vinca alkaloid | ~0.20 (no serum), 0.48 (10% serum) |
| EC0746 (Folate-Aminopterin Conjugate) | Glutamate conjugated via linker to Aminopterin | 0.16 |
Data compiled from multiple sources. google.comresearchgate.net The relative affinity of folic acid is set to 1. Assays were performed using FRα-expressing KB cells.
These data illustrate that while the core folate structure is essential for recognition, significant modifications are tolerated, particularly at the glutamate position, which is leveraged for creating targeted conjugates like EC-17. The binding affinity of some conjugates can also be influenced by external factors, such as the presence of serum proteins. google.com
Influence of Linker Length and Composition on Conjugate Stability and Biological Activity
Conjugate Stability: The chemical bonds within the linker must be stable enough to prevent premature cleavage of the conjugate in circulation before it reaches the target tissue. The thiourea linkage in EC-17 is generally stable under physiological conditions. For other types of conjugates, especially those carrying a therapeutic payload, the linker might be designed to be cleavable (e.g., by pH changes in endosomes or specific enzymes in the tumor microenvironment) to release the active drug inside the target cell. google.com
Receptor Binding and Biological Activity: The length and composition of the linker can affect how the folate moiety is presented to the folate receptor. An optimal linker length ensures that the attached functional group (fluorescein in this case) does not sterically hinder the interaction between folate and its receptor. Studies on other targeted conjugates have shown that varying the linker length can directly impact biological activity. For example, in some antibody-drug conjugates, longer linkers have been associated with greater cytotoxic activity, potentially by providing more flexibility for the drug to reach its intracellular target after internalization. researchgate.net Conversely, an excessively long or bulky linker could negatively affect the conjugate's pharmacokinetics. The design of the linker is therefore a critical aspect of optimizing the performance of targeted agents.
Computational Approaches in this compound SAR Analysis (e.g., Molecular Docking to Folate Receptors)
Computational methods are invaluable tools in modern drug design and SAR analysis, allowing for the prediction and rationalization of molecular interactions and biological activities. nih.govrsc.org
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. Molecular docking simulations of folic acid within the crystal structure of the folate receptor have provided detailed insights into the specific interactions that govern binding. nih.govnih.gov These studies show the pterin group buried deep within a pocket, stabilized by stacking with aromatic residues like Y85, W171, and Y175, while the glutamate tail remains at the surface. nih.gov Such models can be extended to EC-17 to visualize how the entire conjugate might interact with the receptor, confirming that the fluorescein and linker portion likely reside outside the primary binding pocket, thus not interfering with the key folate-receptor interactions. mdpi.comyoutube.com Docking can be used to screen virtual libraries of EC-17 analogues with different substituents or linkers to predict their binding affinities and guide synthetic efforts. mdpi.com
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For a series of EC-17 analogues, a QSAR model could be developed to correlate physicochemical properties (like hydrophobicity, electronic properties, and steric parameters) of different substituents with their observed folate receptor binding affinity. nih.gov This allows for the prediction of the activity of novel, unsynthesized analogues.
Pharmacophore Modeling: This approach identifies the common chemical features of active molecules responsible for their biological activity. nih.govnih.gov A pharmacophore model for folate receptor ligands would consist of features like hydrogen bond donors and acceptors, aromatic rings, and negatively ionizable groups arranged in a specific 3D geometry. acs.orgmdpi.com This model can then be used as a 3D query to search large chemical databases for novel molecules that fit the pharmacophoric requirements and are therefore likely to bind to the folate receptor.
These computational approaches provide a rational framework for understanding the SAR of EC-17 and for designing new analogues with improved properties, such as enhanced binding affinity, better selectivity, or optimized pharmacokinetic profiles.
Advanced Analytical Methodologies for Ec 17 Free Acid Quantification and Characterization in Biological Matrices
Liquid Chromatography-Mass Spectrometry (LC-MS) for EC-17 Free Acid Detection and Quantification
Liquid chromatography coupled with mass spectrometry (LC-MS) stands as the primary analytical tool for the sensitive and selective quantification of drugs and their metabolites in biological fluids. nih.gov For retinoid analogues like this compound, LC-MS/MS (tandem mass spectrometry) is particularly well-suited due to the complexity of biological matrices and the low concentrations at which the analyte is often present. uky.edunih.gov This technique combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with the precise detection and mass identification provided by a mass spectrometer. uky.edunih.gov
Methods are typically developed using a reversed-phase column (such as a C18) and a mobile phase consisting of a water and organic solvent (e.g., methanol (B129727) or acetonitrile) gradient with a formic acid additive to ensure efficient ionization. thermofisher.comnih.gov Detection is commonly achieved using electrospray ionization (ESI) in either positive or negative mode, followed by selected reaction monitoring (SRM), which provides high specificity and reduces chemical noise by monitoring a specific precursor-to-product ion transition for the analyte. thermofisher.comnih.gov
A crucial step in preclinical research is the development and full validation of the bioanalytical method to ensure its reliability for routine analysis. nih.gov For this compound, this involves establishing a detailed procedure for its quantification in various preclinical matrices, such as rodent plasma or tissue homogenates.
Sample preparation often involves protein precipitation with a solvent like acetonitrile, followed by liquid-liquid extraction with a solvent such as hexane (B92381) to isolate the lipophilic retinoid from the matrix. nih.govthermofisher.comnih.gov An appropriate internal standard, ideally a stable isotope-labeled version of this compound, is added at the beginning of the process to account for variability during extraction and analysis. nih.gov
The method is then validated according to regulatory guidelines, assessing key parameters to demonstrate its performance. nih.govscirp.org These parameters include selectivity, linearity, accuracy, precision, and the lower limit of quantification (LLOQ). nih.gov The LLOQ for retinoid analogues in biological samples is frequently achieved at sub-ng/mL levels. thermofisher.comthermofisher.com Precision and accuracy are typically required to be within ±15% (±20% at the LLOQ). scirp.org
Table 1: Representative LC-MS/MS Method Validation Summary for this compound in Mouse Plasma
| Validation Parameter | Concentration (ng/mL) | Acceptance Criteria | Result |
|---|---|---|---|
| Intra-day Precision (%CV) | 1.5 (LQC) | ≤15% | 7.8% |
| 50 (MQC) | 5.1% | ||
| 400 (HQC) | 4.5% | ||
| Intra-day Accuracy (% Bias) | 1.5 (LQC) | Within ±15% | +5.3% |
| 50 (MQC) | -2.2% | ||
| 400 (HQC) | +1.9% | ||
| Linearity (r²) | 0.5 - 500 | ≥0.99 | 0.9985 |
| Lower Limit of Quantification (LLOQ) | 0.5 | S/N ≥ 10, Precision ≤20%, Accuracy ±20% | Meets criteria |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, %CV: Percent Coefficient of Variation. Data is hypothetical and for illustrative purposes.
Understanding the metabolic fate of a new chemical entity is a cornerstone of drug development. LC-MS is the definitive tool for the detection and structural elucidation of metabolites in biological samples. nih.gov For a retinoid analogue like this compound, metabolic pathways are expected to involve enzymatic processes such as oxidation or hydroxylation, similar to endogenous retinoids which form metabolites like 4-oxo-retinoic acid or 18-hydroxy-retinoic acid. nih.gov
During preclinical studies, samples from in vivo animal models or in vitro incubations with liver microsomes are analyzed using high-resolution mass spectrometry (HRMS). This technique allows for the identification of potential metabolites by searching for predicted mass shifts from the parent drug. The fragmentation patterns (MS/MS spectra) of these potential metabolites are then compared to the parent compound to aid in structural characterization. nih.gov The development of methods to quantify these key metabolites is often necessary to fully understand the compound's disposition. nih.gov
Flow Cytometry-Based Methods for Cellular Uptake and Receptor Binding Studies
Flow cytometry is a powerful technique for single-cell analysis, enabling the rapid measurement of fluorescence from thousands of individual cells. nawah-scientific.com This methodology can be adapted to study the cellular uptake of this compound and its interaction with cellular targets, such as the retinoic acid receptors (RARs). sigmaaldrich.comnih.gov Such studies typically require that the compound is either intrinsically fluorescent or has been conjugated with a fluorophore. nawah-scientific.com A number of synthetic retinoid analogues have been specifically designed to possess intrinsic fluorescence for this purpose. sigmaaldrich.comacs.org
To quantify cellular uptake, cells are incubated with the fluorescent this compound for various times and at different concentrations. The cells are then analyzed by flow cytometry, where the mean fluorescence intensity of the cell population corresponds to the amount of internalized compound. nawah-scientific.comnih.gov For receptor binding studies, flow cytometry can be used in several ways. A competitive binding assay could be performed where cells are co-incubated with fluorescent EC-17 and a non-fluorescent competitor. Alternatively, the functional consequences of receptor binding, such as the induction of cell surface differentiation markers (e.g., CD11b in myeloid cells), can be quantified by staining with a fluorescently-labeled antibody and analyzing via flow cytometry. nih.gov
Table 2: Illustrative Cellular Uptake of Fluorescent this compound via Flow Cytometry
| Cell Line | Description | Incubation Time (hours) | Mean Fluorescence Intensity (Arbitrary Units) |
|---|---|---|---|
| MCF-7 | Human Breast Cancer | 1 | 150 ± 18 |
| 4 | 580 ± 45 | ||
| 24 | 1250 ± 98 | ||
| THP-1 | Human Monocytic Leukemia | 1 | 210 ± 25 |
| 4 | 850 ± 70 | ||
| 24 | 1980 ± 150 |
Data is hypothetical and for illustrative purposes, representing higher uptake in a leukemia cell line known to respond to retinoids.
Spectroscopic Techniques (e.g., Fluorescence Spectroscopy) for this compound Detection
Fluorescence spectroscopy is a highly sensitive analytical technique used to detect fluorescent molecules. nih.gov Many synthetic retinoid analogues are designed to be intrinsically fluorescent, a property that can be exploited for their direct detection and for studying their interactions with biological molecules. acs.orgacs.orgworktribe.com The fluorescence of these compounds is often solvatochromatic, meaning their emission wavelength and intensity are dependent on the polarity of their local environment. sigmaaldrich.com
This technique is particularly valuable for in vitro binding assays. For example, the binding affinity of this compound to a purified receptor protein, such as a Cellular Retinoic Acid Binding Protein (CRABP) or a Retinoic Acid Receptor (RAR), can be determined. acs.org In a typical experiment, the fluorescent retinoid exhibits a certain emission spectrum in a buffer solution. Upon binding to the hydrophobic pocket of the receptor, its environment becomes non-polar, resulting in a blue-shift and an increase in fluorescence intensity. sigmaaldrich.com By titrating the protein into a solution of this compound, the change in fluorescence can be used to calculate the binding dissociation constant (Kd). acs.org
Table 3: Hypothetical Photophysical Properties of this compound
| Solvent | Excitation Max (λex, nm) | Emission Max (λem, nm) | Relative Quantum Yield |
|---|---|---|---|
| Hexane (Non-polar) | 405 | 480 | 0.85 |
| Ethanol (Polar, Protic) | 410 | 515 | 0.30 |
| Phosphate Buffer (Aqueous) | 412 | 530 | 0.12 |
| Bound to RAR LBD | 408 | 490 | 0.75 |
Data is hypothetical, illustrating solvatochromatic shifts and fluorescence enhancement upon binding to a receptor's Ligand Binding Domain (LBD).
Bioanalytical Method Validation for Preclinical Research Applications of this compound
The validation of bioanalytical methods is a mandatory requirement to ensure that the data from preclinical studies are reliable and can be used to make critical decisions about the compound's future. nih.gov Whether the method is LC-MS, flow cytometry, or a spectroscopic assay, it must be proven to be "fit-for-purpose." This involves a series of experiments to formally demonstrate and document that the method is selective, sensitive, accurate, and precise for the intended application. nih.govscirp.org
A full validation protocol assesses multiple parameters. Selectivity ensures that the method can differentiate the analyte from other components in the matrix, such as endogenous compounds or metabolites. nih.gov Accuracy and precision are determined by analyzing quality control (QC) samples at multiple concentrations within the calibration range. scirp.org The stability of the analyte must also be tested under various conditions that mimic sample handling and storage, including freeze-thaw cycles and long-term storage at -80°C. scirp.org
Table 4: Key Parameters for Bioanalytical Method Validation in Preclinical Research
| Parameter | Description | Typical Acceptance Criterion for LC-MS |
|---|---|---|
| Selectivity | Ability to differentiate and quantify the analyte in the presence of other components. | No significant interfering peaks at the analyte's retention time in blank matrix. |
| Accuracy | Closeness of measured values to the true value. | Mean concentration within ±15% of nominal value ( ±20% at LLOQ). scirp.org |
| Precision | Closeness of repeated measurements to each other. | Coefficient of Variation (CV) ≤15% ( ≤20% at LLOQ). scirp.org |
| Linearity & Range | The concentration range over which the method is accurate, precise, and linear. | Correlation coefficient (r²) ≥ 0.99. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be reliably quantified. | Analyte response is at least 10 times the blank response; accuracy and precision criteria are met. nih.gov |
| Stability | Chemical stability of the analyte in the matrix under specific storage and processing conditions. | Mean concentration within ±15% of the nominal concentration. scirp.org |
| Recovery | The extraction efficiency of the analytical method. | Should be consistent, precise, and reproducible. |
Based on general principles outlined in bioanalytical method validation guidelines. nih.govscirp.orgscirp.org
Emerging Research Applications and Methodological Tools Employing Ec 17 Free Acid
EC-17 Free Acid as a Fluorescent Probe for Folate Receptor Expression and Dynamics
This compound serves as a potent fluorescent probe for identifying and studying cells that overexpress the folate receptor, particularly the alpha isoform (FRα). acs.orgmdpi.com This receptor is found at low levels on the apical surface of some normal epithelial cells but is significantly upregulated in a variety of cancers, making it an attractive target for diagnostic and therapeutic strategies. acs.org The fluorescent nature of EC-17, owing to its FITC component, allows for direct visualization of FR-positive cells. It has a maximum excitation wavelength of approximately 490 nm and an emission wavelength of around 520 nm. purdue.edu
Research has demonstrated the utility of EC-17 in labeling FR-positive cancer cells in vitro. For instance, studies have successfully used EC-17 to label various cancer cell lines, including KB, HeLa, and TC1 cells, confirming its specificity for FR-expressing cells. The binding of EC-17 to these cells can be competitively inhibited by free folic acid, further validating its receptor-mediated uptake.
The dynamics of folate receptor expression and internalization can also be investigated using EC-17. Upon binding to FRα, the EC-17/receptor complex is internalized by the cell through endocytosis. This process allows researchers to not only identify FR-positive cells but also to study the cellular trafficking and fate of the receptor. This information is crucial for understanding the mechanisms of folate-mediated drug delivery and for the development of novel targeted therapies.
Table 1: Properties of this compound as a Fluorescent Probe
| Property | Description | Reference(s) |
| Target | Folate Receptor Alpha (FRα) | acs.org |
| Fluorophore | Fluorescein (B123965) Isothiocyanate (FITC) | purdue.edu |
| Excitation Max | ~490 nm | purdue.edu |
| Emission Max | ~520 nm | purdue.edu |
| Application | Labeling and visualization of FR-positive cells | purdue.edu |
Utilization of this compound in In Vitro and In Vivo (Non-Human) Disease Modeling
The specific targeting of FR-positive cells by this compound has made it an invaluable tool in both in vitro and in vivo disease models, primarily in the context of cancer research but also with emerging applications in inflammatory diseases.
In in vitro settings, EC-17 is widely used to characterize cancer cell lines based on their FR expression levels. This is a critical step in preclinical studies to identify suitable models for testing FR-targeted therapies. Cell lines that have been characterized using EC-17 include those from ovarian, breast, lung, cervical, and brain cancers. For example, researchers have used EC-17 to confirm FR positivity in cell lines such as IGROV-1 (ovarian), SKOV-3 (ovarian), HeLa (cervical), and KB cells. mdpi.com
In in vivo (non-human) models, EC-17 has been instrumental in the real-time visualization of tumors. When administered to tumor-bearing animal models, typically mice, EC-17 accumulates in FR-positive tumors, allowing for their detection and monitoring through fluorescence imaging. This has been demonstrated in preclinical models of ovarian and breast cancer, where EC-17 administration led to a clear fluorescent signal in tumor tissues. acs.orgnih.gov Beyond cancer, folate receptor-targeted imaging agents are being explored for inflammatory and autoimmune diseases, as activated macrophages are known to overexpress folate receptors. purdue.edunih.govnih.gov While specific studies on this compound in non-cancer inflammatory models are emerging, the principle of targeting FR-positive activated macrophages opens up new avenues for disease modeling and monitoring therapeutic response in conditions like rheumatoid arthritis and osteoarthritis. purdue.edunih.govnih.gov
Table 2: Examples of In Vitro and In Vivo Models Utilizing this compound
| Model Type | Disease/Cell Line | Application | Reference(s) |
| In Vitro | KB, HeLa, TC1 cells | Confirmation of FRα expression | mdpi.com |
| Ovarian Cancer Cell Lines (e.g., IGROV-1, SKOV-3) | Characterization for FR-targeted studies | mdpi.com | |
| Breast Cancer Cell Lines | Visualization of FR-positive cells | acs.org | |
| In Vivo (Non-Human) | Ovarian Cancer Mouse Model | Intraoperative tumor imaging | acs.orgnih.gov |
| Breast Cancer Mouse Model | Real-time tumor detection | acs.orgnih.gov | |
| Rheumatoid Arthritis (animal models) | Imaging of activated macrophages (using folate-targeted agents) | nih.govnih.gov |
Development of this compound-Based Targeted Delivery Systems for Research Purposes (e.g., Nanoparticles, Liposomes)
The targeting capabilities of this compound extend beyond its use as a simple imaging probe. Researchers are actively developing targeted delivery systems by conjugating EC-17 or its parent molecule, folic acid, to various nanocarriers for research purposes. These systems aim to deliver therapeutic or diagnostic agents specifically to FR-expressing cells, thereby enhancing efficacy and reducing off-target effects.
Liposomes are a common type of nanoparticle used for this purpose. nih.gov By incorporating EC-17 or folic acid into the liposomal membrane, these nanovesicles can be directed to FR-positive tumors. uminho.pt These targeted liposomes can encapsulate a wide range of molecules, from chemotherapeutic drugs to other imaging agents, providing a versatile platform for preclinical research. The development of such liposomal formulations involves careful optimization of factors like size, charge, and drug-loading capacity to ensure stability and efficient delivery. nih.gov
Beyond liposomes, other nanoparticles are also being functionalized with folic acid to create targeted delivery systems. These include polymeric nanoparticles and gold nanoparticles. mdpi.comnih.gov For instance, chitosan-based nanoparticles conjugated with folic acid have been shown to have enhanced cellular uptake in FR-positive cancer cells. benthamscience.com Similarly, gold nanoparticles functionalized with folic acid are being investigated for applications in photothermal therapy and as contrast agents for various imaging modalities. nih.govmdpi.comnih.govmdpi.com While many studies use folic acid for conjugation, the principle is directly applicable to this compound, which would add the benefit of inherent fluorescence for tracking the delivery system. The development of these EC-17-based nanoparticles allows researchers to study drug delivery mechanisms, evaluate therapeutic efficacy, and explore new diagnostic approaches in a targeted manner.
Table 3: this compound in Targeted Delivery Systems
| Delivery System | Description | Research Application | Reference(s) |
| Liposomes | Spherical vesicles with a lipid bilayer, surface-functionalized with folic acid/EC-17. | Targeted delivery of encapsulated drugs or imaging agents to FR-positive cells for preclinical evaluation. | nih.govuminho.ptnih.gov |
| Polymeric Nanoparticles | Nanoparticles made from biocompatible polymers (e.g., chitosan, PLGA) with folic acid/EC-17 conjugated to the surface. | Investigating enhanced cellular uptake and targeted therapy in cancer models. | mdpi.combenthamscience.comnih.govnih.gov |
| Gold Nanoparticles | Gold nanoparticles with folic acid/EC-17 attached to their surface. | Use in photothermal therapy, as contrast agents for imaging, and for studying targeted delivery. | nih.govmdpi.comnih.govmdpi.com |
Application in Advanced Imaging Techniques for Preclinical Cancer Research (e.g., Fluorescence-Guided Surgery Models)
A significant and clinically relevant application of this compound is in advanced imaging techniques for preclinical cancer research, most notably in models of fluorescence-guided surgery (FGS). nih.gov The goal of FGS is to enhance the visualization of tumors during surgery, enabling more complete resection of malignant tissue while sparing healthy surrounding structures.
In preclinical FGS models, EC-17 is administered systemically to an animal with an FR-positive tumor. The compound accumulates in the tumor, and upon illumination with an appropriate light source, the tumor tissue fluoresces. This allows the surgeon to distinguish cancerous tissue from normal tissue in real-time. Studies in mouse models of ovarian and breast cancer have successfully demonstrated the feasibility of using EC-17 for FGS. acs.orgnih.gov In these studies, EC-17 enabled the detection of small tumor nodules that were not visible to the naked eye, highlighting its potential to improve surgical outcomes. nih.gov
The use of EC-17 in preclinical FGS not only helps in refining surgical techniques but also serves as a platform to evaluate the efficacy of new FR-targeted fluorescent probes. While EC-17 fluoresces in the visible spectrum, which can sometimes be confounded by tissue autofluorescence, it has paved the way for the development of second-generation probes that fluoresce in the near-infrared (NIR) spectrum for improved tissue penetration and signal-to-background ratios. The foundational research with EC-17 has been crucial in establishing the principle and potential of FR-targeted FGS.
Challenges and Future Directions in Ec 17 Free Acid Research
Addressing Limitations in Tissue Penetration for Preclinical Imaging Applications
A primary challenge in the preclinical application of EC-17 free acid as a fluorescent imaging agent is its limited and heterogeneous penetration into solid tumor tissues. The physicochemical properties of this compound, while beneficial for solubility and folate receptor binding, present significant hurdles for efficient diffusion through the complex tumor microenvironment (TME). As a relatively small, highly hydrophilic molecule, this compound is subject to rapid renal clearance from systemic circulation. This short circulatory half-life reduces the time available for the agent to extravasate from tumor neovasculature and accumulate at the target site.
Furthermore, the TME itself acts as a formidable barrier. Key contributing factors include:
High Interstitial Fluid Pressure (IFP): The poorly formed tumor vasculature and lack of functional lymphatic drainage lead to elevated IFP, which opposes the convective transport of agents like this compound from the blood vessels into the tumor interstitium.
Dense Extracellular Matrix (ECM): The ECM in many tumors is rich in collagen and other structural proteins, creating a dense, tortuous path that physically hinders the diffusion of molecules.
Binding Site Barrier: In tumors with very high expression of the folate receptor (FR), the agent may bind avidly to the first layers of cells it encounters near the blood vessels. This phenomenon can prevent deeper penetration into the tumor mass, resulting in a non-uniform signal distribution where the tumor periphery is brightly labeled while the core remains dark.
Addressing these limitations requires multifaceted strategies focused on modifying the agent's properties to overcome these physiological barriers. Research efforts are aimed at optimizing the balance between hydrophilicity (for solubility and low non-specific binding) and lipophilicity (to enhance cell membrane traversal and potentially reduce the rate of renal clearance).
| Property | This compound | Limitation for Tissue Penetration | Ideal Property for Enhanced Penetration |
|---|---|---|---|
| Molecular Weight | Relatively Low (~1 kDa) | Contributes to rapid renal filtration and clearance. | Slightly increased MW (e.g., via PEGylation) to prolong circulation. |
| Hydrophilicity (LogP) | High (Low LogP) | Limits passive diffusion across cell membranes; confined to extracellular space. | Balanced hydrophilicity/lipophilicity to improve membrane interaction without increasing non-specific binding. |
| Plasma Half-Life | Short | Insufficient time for extravasation and deep tumor accumulation. | Longer half-life (minutes to hours) to maximize tumor exposure. |
| Binding Affinity (Kd) | High (Sub-nanomolar) | Can cause a "binding site barrier" effect, limiting diffusion past perivascular cells. | Optimized affinity (low nanomolar) to ensure specific binding but allow for dissociation and deeper penetration. |
Strategies for Modulating this compound Biotransformation to Enhance Preclinical Utility
The preclinical utility of this compound is also influenced by its biotransformation profile. The molecule, a conjugate of a folate targeting moiety and a fluorescein (B123965) imaging agent, is susceptible to metabolic degradation in vivo. The linker connecting these two components is a critical point of vulnerability. If this linker is cleaved prematurely in plasma or non-target tissues, the fluorescent signal becomes decoupled from the targeting vector, leading to non-specific background signal and a loss of tumor-specific contrast.
The primary strategies for modulating biotransformation focus on enhancing the metabolic stability of the conjugate without compromising its FR-targeting ability or fluorescent properties. Key approaches include:
Linker Chemistry Modification: Many early folate conjugates utilized peptide-based linkers containing naturally occurring L-amino acids. These are susceptible to cleavage by various peptidases and proteases abundant in the blood and TME. A direct strategy to counter this is the substitution of L-amino acids with their D-amino acid stereoisomers. D-amino acid-containing peptides are highly resistant to degradation by most endogenous proteases, significantly increasing the conjugate's stability and in vivo half-life.
Modification of the Fluorophore: The fluorescein component itself can be a substrate for phase II metabolic enzymes, such as UDP-glucuronosyltransferases (UGTs), which conjugate glucuronic acid to the molecule to facilitate its excretion. While this is a lesser concern than linker cleavage for imaging applications, chemical modifications to the fluorescein structure could potentially reduce its susceptibility to such conjugation, thereby altering its biodistribution and clearance pathways.
| Component | Vulnerability in this compound | Stabilization Strategy | Expected Outcome |
|---|---|---|---|
| Peptide Linker | Susceptible to protease/peptidase cleavage. | Replace L-amino acids with D-amino acids. | Greatly increased resistance to enzymatic degradation in plasma. |
| Linker Structure | Potentially cleavable amide bonds. | Incorporate stable, non-peptidic linkers (e.g., PEG, thiourea). | Prevents premature decoupling of fluorophore from the targeting moiety. |
| Fluorescein Moiety | Potential substrate for Phase II metabolism (e.g., glucuronidation). | Structural modification of the fluorophore or use of alternative dyes less prone to metabolism. | Altered pharmacokinetic profile; potentially reduced clearance rate. |
Development of Next-Generation Folate-Targeted Fluorescent Conjugates Based on this compound Insights
The pioneering work with this compound has provided critical insights that are now guiding the rational design of next-generation folate-targeted imaging agents. The limitations observed with EC-17, particularly in tissue penetration and its optical properties, have created a clear roadmap for improvement.
Future development is focused on several key areas:
Shifting to Near-Infrared (NIR) Fluorophores: Fluorescein, the dye in EC-17, emits in the visible spectrum (~520 nm), which is subject to significant absorption and scattering by biological tissues, limiting imaging depth to superficial layers. Furthermore, its fluorescence is pH-sensitive. Next-generation agents are increasingly incorporating NIR fluorophores (emitting at 700-900 nm). Dyes such as indocyanine green (ICG) derivatives or other cyanine (B1664457) dyes (e.g., Cy5.5, Cy7) operate in the "NIR window" where tissue autofluorescence is minimal and light penetration is maximal, enabling deeper and clearer imaging of tumors in preclinical models.
Creating Multimodal and Theranostic Agents: The folate-targeting platform is being expanded beyond purely optical imaging. Next-generation conjugates are being developed for multimodality imaging by co-labeling the folate vector with both a fluorophore (for optical imaging/surgical guidance) and a radionuclide (e.g., ⁶⁸Ga, ¹⁸F for PET imaging). This provides complementary anatomical and functional information. Furthermore, the concept is being extended to theranostics, where the fluorescent dye is replaced or supplemented with a potent cytotoxic drug (e.g., tubulysin, maytansinoids), allowing the same targeting principle to be used for both diagnosing and treating FR-positive cancers.
| Feature | This compound (First Generation) | Hypothetical Next-Gen Agent (e.g., Folate-NIR-Theranostic) |
|---|---|---|
| Targeting Moiety | Folic Acid | Folic Acid (or modified analog for higher affinity/selectivity) |
| Imaging Moiety | Fluorescein (Visible Spectrum) | NIR Dye (e.g., Cyanine derivative) for deep tissue imaging |
| Linker | Potentially labile peptide linker | Metabolically stable, optimized spacer (e.g., D-amino acid peptide, PEG) |
| Functionality | Monofunctional (Optical Imaging) | Multifunctional / Theranostic (e.g., NIR imaging + PET imaging + Cytotoxic Drug) |
| Primary Application | Preclinical fluorescence imaging of FR-positive cells/tumors. | Preclinical deep-tissue imaging, image-guided surgery, and targeted therapy. |
Integration of Systems Biology and Multi-Omics Approaches in this compound Research
To move beyond empirical observations and gain a deeper, more predictive understanding of this compound's behavior, future research must integrate systems biology and multi-omics approaches. This strategy shifts the focus from a single molecule-receptor interaction to a holistic view of the complex biological network that EC-17 perturbs.
By combining large-scale datasets, researchers can build comprehensive models of how this compound functions and identify novel factors influencing its efficacy. Key applications include:
Transcriptomics (e.g., RNA-seq): This can be used to analyze changes in the gene expression profiles of cancer cells upon exposure to this compound. This could reveal the activation or suppression of entire signaling pathways downstream of FR engagement, such as those related to cell proliferation, apoptosis, or stress responses. It can also help identify gene expression signatures that correlate with high or low EC-17 uptake, potentially serving as predictive biomarkers.
Proteomics: Using mass spectrometry-based proteomics, researchers can map the protein interaction network of this compound within a cell. This can confirm its primary interaction with the folate receptor but may also uncover unexpected off-target interactions. Quantitative proteomics can also reveal how the entire cellular proteome is remodeled in response to FR-targeted intervention.
Metabolomics: As a folate analog, this compound directly interfaces with one-carbon metabolism. Metabolomic analysis can precisely map how EC-17 perturbs intracellular pools of folate derivatives and other related metabolites. This provides a direct readout of the functional consequences of FR targeting and can also be used to track the intracellular processing and metabolic fate of the EC-17 molecule itself.
Integrating these 'omics' layers allows for the construction of predictive computational models. These models can simulate the effects of EC-17 under different conditions, help stratify tumors based on their molecular profiles, and guide the rational design of next-generation agents by identifying key network nodes that could be targeted for enhanced efficacy.
| Omics Layer | Experimental Technique | Key Research Question | Potential Finding |
|---|---|---|---|
| Transcriptomics | RNA-Sequencing (RNA-seq) | How does EC-17 binding to the folate receptor alter gene expression in cancer cells? | Identification of a gene signature (e.g., upregulation of stress response genes) that predicts cellular response. |
| Proteomics | Affinity Purification-Mass Spectrometry (AP-MS) | What proteins, besides the folate receptor, does this compound interact with? | Discovery of novel, low-affinity off-target proteins that may contribute to background signal. |
| Metabolomics | Liquid Chromatography-Mass Spectrometry (LC-MS) | How does this compound affect one-carbon metabolism pathways? | Quantification of perturbations in the methionine cycle or nucleotide synthesis pathways. |
| Systems Biology | Computational Network Modeling | Can we build a model that integrates all omics data to predict EC-17 accumulation? | A predictive algorithm that uses a tumor's transcriptomic and proteomic profile to estimate imaging contrast. |
Conclusion
Summary of Key Research Findings on EC-17 Free Acid (Folate-FITC Conjugate)
This compound, a conjugate of folic acid and fluorescein (B123965) isothiocyanate (FITC), has emerged as a significant tool in biomedical research, particularly in the fields of oncology and chemical biology. ontosight.ai Its fundamental principle lies in the selective targeting of cells that overexpress the folate receptor (FR), a characteristic feature of various cancer cells, including ovarian, breast, and lung cancers. ontosight.aiexplorationpub.com The folic acid component of EC-17 acts as a high-affinity ligand for the FR, while the FITC moiety provides a fluorescent signal for detection and imaging. ontosight.airesearchgate.net
Key research findings have demonstrated the utility of EC-17 in several applications:
Tumor Imaging and Identification: The fluorescent properties of EC-17 allow for the visualization of FR-positive tumors. ontosight.ai Studies have shown its effectiveness in intraoperative imaging, enabling surgeons to more accurately identify and resect malignant tissues. pharmaceuticalintelligence.com For instance, in patients with metastatic ovarian cancer, intravenously administered EC-17 has been shown to "paint" metastatic lesions, which were subsequently confirmed to be FR-positive malignant cells. nih.gov
Targeted Drug Delivery Model: EC-17 serves as a valuable model for the development of targeted drug delivery systems. ontosight.ai The folate-targeting mechanism can be harnessed to deliver therapeutic agents specifically to cancer cells, potentially minimizing off-target effects. explorationpub.com
CAR-T Cell Therapy: A significant area of research involves the use of EC-17 in conjunction with Chimeric Antigen Receptor (CAR)-T cell therapy. researchgate.netnih.gov In this approach, CAR-T cells are engineered to recognize the FITC portion of EC-17. researchgate.net When EC-17 is administered, it binds to FR-positive tumor cells, effectively "tagging" them for destruction by the anti-FITC CAR-T cells. nih.gov This strategy offers a "universal" CAR-T cell that can be directed against any FR-positive tumor type simply by administering EC-17. researchgate.net Preclinical studies have shown that this combination can trigger potent anti-tumor responses. nih.gov
Immunotherapy: Research has explored an immunotherapy strategy where a host is immunized against FITC. nih.gov Subsequent administration of folate-FITC (EC-17) leads to the formation of immune complexes with anti-FITC antibodies, which then target FR-positive tumor cells, inducing an immune response against them. nih.gov
The following table summarizes the key characteristics and applications of this compound based on research findings.
| Characteristic | Description | Research Application |
| Structure | Conjugate of folic acid and fluorescein isothiocyanate (FITC). ontosight.ai | Targeting FR-positive cells and providing a fluorescent signal. ontosight.airesearchgate.net |
| Targeting | Binds with high affinity to the folate receptor (FR), which is overexpressed on many cancer cells. ontosight.aiexplorationpub.com | Selective identification and targeting of tumor cells. ontosight.ai |
| Imaging | The FITC component fluoresces upon excitation, allowing for visualization. ontosight.ai Maximum excitation and emission wavelengths are approximately 490 nm and 520 nm, respectively. medchemexpress.com | Intraoperative fluorescence-guided surgery to identify tumor margins. pharmaceuticalintelligence.com |
| Therapeutic | Acts as a bridge between CAR-T cells and tumor cells. nih.gov Can be used to direct an immune response to tumors. nih.gov | Redirecting CAR-T cells to FR-positive tumors. researchgate.netnih.gov Targeted immunotherapy. nih.gov |
Perspectives on the Continued Role of this compound as a Research Tool in Chemical Biology and Preclinical Oncology
The unique properties of this compound position it as a continued and valuable research tool in the realms of chemical biology and preclinical oncology. Its utility extends beyond a simple fluorescent probe to a versatile platform for investigating and manipulating biological systems.
In chemical biology , EC-17 will likely continue to be instrumental in:
Probing Folate Receptor Biology: As a specific ligand, EC-17 allows for detailed studies of FR expression, trafficking, and internalization dynamics in various cell types. ontosight.ainih.gov This is crucial for understanding the role of folate metabolism in both normal and pathological conditions.
Developing Novel Bioconjugation Strategies: The synthesis of EC-17 itself is a model for conjugating small molecules to targeting ligands. researchgate.net Researchers can adapt these methods to create new probes and therapeutic agents with different functionalities.
Controlling Cellular Processes: The ability to "switch on" CAR-T cell activity with the administration of EC-17 provides a powerful tool for studying and controlling cellular interactions and signaling pathways in a temporal and dose-dependent manner. nih.gov
In preclinical oncology , the future applications of EC-17 are promising and multifaceted:
Optimizing CAR-T Cell Therapies: EC-17 will be central to further preclinical development of "universal" CAR-T cell platforms. nih.gov Research will likely focus on optimizing dosing strategies to maximize anti-tumor efficacy while mitigating potential toxicities like cytokine release syndrome. nih.gov
Evaluating New FR-Targeted Therapies: EC-17 can be used as a benchmark for evaluating the targeting efficiency and specificity of new FR-targeted drugs and imaging agents. explorationpub.com
Investigating Mechanisms of Tumor Resistance: By observing the uptake and retention of EC-17 in different tumor models, researchers can gain insights into mechanisms of resistance to folate-targeted therapies.
Combination Therapies: Preclinical studies may explore the synergistic effects of EC-17-mediated therapies with other cancer treatments, such as chemotherapy or radiation. nih.gov
The following table outlines the prospective research applications of this compound.
| Research Area | Future Application of this compound |
| Chemical Biology | - Elucidating the intricacies of folate receptor biology. ontosight.ainih.gov - Serving as a template for creating novel bioconjugates. researchgate.net - Enabling precise temporal and spatial control over cellular functions. nih.gov |
| Preclinical Oncology | - Refining and advancing "universal" CAR-T cell therapies. nih.gov - Acting as a standard for assessing new folate receptor-targeted agents. explorationpub.com - Investigating the development of resistance to targeted therapies. - Exploring its use in innovative combination treatment strategies. nih.gov |
Q & A
Q. What are the critical spectroscopic properties of EC-17 free acid for fluorescence-based detection of folate receptor (FR)-positive cells?
this compound, a folate-FITC conjugate, exhibits excitation/emission maxima at 470/520 nm, making it suitable for visible-light fluorescence detection . Key properties include its molar extinction coefficient (ε ≈ 68,000 M⁻¹cm⁻¹) and quantum yield, which influence signal-to-noise ratios in imaging and flow cytometry. Researchers must validate these parameters using UV-Vis spectrophotometry and fluorometry to ensure batch consistency .
Q. How can researchers confirm FRα specificity of EC-17 in experimental setups?
Specificity is validated through competitive binding assays:
- Incubate FR+ cells (e.g., L1210A, KB) with EC-17 (1–10 µM) ± excess free folic acid (1 mM).
- Use FR− cells (e.g., MM.1S) as negative controls.
- Quantify fluorescence reduction via flow cytometry (≥80% inhibition confirms specificity) .
- Include blocking controls (pre-treatment with anti-FRα antibodies) to rule out non-specific binding .
Q. What protocols ensure consistent labeling of circulating tumor cells (CTCs) with EC-17 in whole blood samples?
- Dilute blood 1:1 with PBS to reduce viscosity.
- Add EC-17 (5 µM final concentration) and incubate 30–60 min at 37°C.
- Centrifuge (300×g, 5 min) to remove unbound probe.
- Resuspend in buffer for fluorescence-activated cell sorting (FACS) or diffuse in vivo flow cytometry (DiFC).
- Validate recovery rates using spiked FR+ cell lines (e.g., 50–100 cells/mL blood) .
Advanced Research Questions
Q. How can contradictory data on EC-17 binding affinity across cell lines be resolved?
Variations in FRα expression levels (e.g., KB vs. HeLa cells) and assay conditions (e.g., pH, temperature) may cause discrepancies. To address this:
- Quantify FRα density per cell via quantitative PCR or immunoblotting.
- Perform saturation binding assays with titrated EC-17 (0.1–50 µM) to calculate apparent Kd.
- Normalize fluorescence intensity to FRα expression .
- Cross-validate using radiolabeled folic acid (³H-folate) as a reference .
Q. What methodological adjustments optimize EC-17 labeling in tumor microenvironments with heterogeneous FR expression?
- Pre-sort cells using magnetic-activated cell sorting (MACS) with FRα antibodies to isolate high/low FR+ subpopulations.
- Combine EC-17 with FRα-targeted nanoparticles to enhance signal in low-affinity regions.
- Use multi-spectral imaging to distinguish EC-17 fluorescence from autofluorescence in hypoxic zones .
Q. How should researchers address batch-to-batch variability in EC-17 purity for longitudinal studies?
- Characterize each batch via HPLC (≥95% purity) and mass spectrometry (confirm molecular weight: 916.82 Da).
- Perform functional validation using standardized FR+ cell lines and control samples.
- Document solvent composition (e.g., DMSO concentration) to avoid solubility-driven artifacts .
Q. What strategies improve in vivo detection limits of EC-17-labeled CTCs using DiFC?
- Optimize dosing: 2–5 mg/kg EC-17 injected intravenously, with imaging 1–2 hr post-administration.
- Suppress background signal via spectral unmixing algorithms.
- Validate sensitivity using orthotopic tumor models with known CTC burden .
Data Analysis & Interpretation
Q. How can researchers differentiate EC-17-specific signal from non-specific binding in complex biological matrices?
- Apply ratiometric analysis: Compare fluorescence in FR+ vs. FR− cell populations.
- Use time-gated imaging to exclude short-lived autofluorescence.
- Validate with FRα-knockout models or siRNA-mediated FRα silencing .
Q. What statistical approaches are recommended for analyzing EC-17 dose-response relationships?
- Fit data to a four-parameter logistic model (e.g., Hill equation) to estimate EC50 and Hill coefficient.
- Use ANOVA with post-hoc Tukey tests for multi-group comparisons.
- Report 95% confidence intervals for binding affinity measurements .
Experimental Design & Reproducibility
Q. What controls are essential for ensuring reproducibility in EC-17-based assays?
Q. How should researchers document EC-17 handling to meet journal reproducibility standards?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
